molecular formula C21H13F2NO3S B2407173 (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline CAS No. 902557-31-7

(Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

Cat. No. B2407173
CAS RN: 902557-31-7
M. Wt: 397.4
InChI Key: LUSVZRVWOMGMJC-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of anilines is a well-studied area in organic chemistry. Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .


Chemical Reactions Analysis

Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They participate in a variety of reactions, including Suzuki–Miyaura type reactions . The reactivity of anilines can be influenced by the presence of substituents on the benzene ring .

Mechanism of Action

The mechanism of action of (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is still being studied. It is believed to work by inhibiting certain enzymes that are involved in the growth and spread of cancer cells. It is also believed to have anti-inflammatory properties that make it effective in treating inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth and spread of cancer cells, reduce inflammation, and improve immune function. It has also been found to have low toxicity, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline in lab experiments include its high purity, low toxicity, and potential applications in treating various diseases. However, its complex synthesis method and high cost may limit its use in some experiments.

Future Directions

There are several future directions for (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline research. Some of these include further studying its mechanism of action, optimizing its synthesis method to reduce cost and increase yield, and studying its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its complex synthesis method, potential applications in treating various diseases, and low toxicity make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is a multi-step process that involves several reactions. The first step involves the synthesis of 3-(phenylsulfonyl)-2H-chromen-2-one, which is then reacted with 2,3-difluoroaniline to form the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

(Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been studied for its potential applications in treating various diseases. It has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-difluorophenyl)chromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2NO3S/c22-17-11-10-15(13-18(17)23)24-21-20(12-14-6-4-5-9-19(14)27-21)28(25,26)16-7-2-1-3-8-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSVZRVWOMGMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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